molecular formula C5H10O3 B7734567 2-Hydroxypentanoic acid CAS No. 6450-97-1

2-Hydroxypentanoic acid

Cat. No.: B7734567
CAS No.: 6450-97-1
M. Wt: 118.13 g/mol
InChI Key: JRHWHSJDIILJAT-UHFFFAOYSA-N
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Description

2-Hydroxypentanoic acid, also known as 2-hydroxyvaleric acid, is a 2-hydroxy monocarboxylic acid. It is derived from valeric acid, with a hydroxy group substituted at the α-position. This compound has the molecular formula C5H10O3 and is known for its role as an algal metabolite .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxypentanoic acid can be synthesized through various methods. One common approach involves the oxidation of 2-pentanol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). Another method includes the hydrolysis of 2-hydroxyvaleronitrile under acidic or basic conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through the fermentation of specific microorganisms that can convert substrates like glucose into the desired product. This biotechnological approach is favored for its sustainability and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxypentanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 2-oxopentanoic acid using strong oxidizing agents.

    Reduction: Reduction of this compound can yield 2-pentanol.

    Esterification: It reacts with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Esterification: Sulfuric acid (H2SO4) as a catalyst.

Major Products:

Scientific Research Applications

2-Hydroxypentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxypentanoic acid involves its role as a Bronsted acid, capable of donating a proton to a Bronsted base. It participates in various metabolic pathways, particularly in algae, where it acts as an intermediate in the synthesis of other compounds. The molecular targets and pathways involved include its conversion to 2-hydroxypentanoyl-L-carnitine and its role in the metabolism of Chlamydomonas reinhardtii .

Comparison with Similar Compounds

    2-Hydroxybutanoic acid: Similar structure but with one less carbon atom.

    2-Hydroxyhexanoic acid: Similar structure but with one more carbon atom.

    2-Hydroxy-3-methylbutanoic acid: Similar structure with a methyl group at the 3-position.

Uniqueness: Its intermediate chain length (five carbon atoms) provides a balance between the properties of shorter and longer-chain hydroxy acids, making it versatile for various applications .

Properties

IUPAC Name

2-hydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-2-3-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHWHSJDIILJAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871792
Record name 2-Hydroxypentanoic acid
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Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Hydroxyvaleric acid
Source Human Metabolome Database (HMDB)
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CAS No.

617-31-2, 6450-97-1
Record name (±)-2-Hydroxypentanoic acid
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Record name 2-Hydroxypentanoic acid
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Record name Pentanoic acid, 2-hydroxy-, (+-)-
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Record name 2-Hydroxypentanoic acid
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Record name 2-hydroxyvaleric acid
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Record name 2-Hydroxyvaleric acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

34 °C
Record name 2-Hydroxyvaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001863
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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